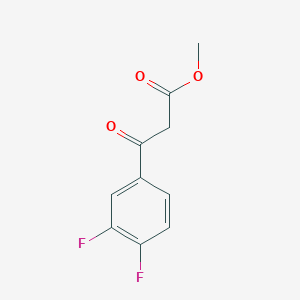

Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

methyl 3-(3,4-difluorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |

InChI Key |

WMCCJSNVNBPINX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : A 5:1 ratio of acetone to DMF ensures optimal solubility of both the ester and acyl chloride.

-

Temperature : Reflux conditions (≈80°C) are maintained for 12–16 hours to achieve >75% conversion.

-

Workup : Post-reaction, the mixture is quenched with ice water, yielding a crystalline product purified via recrystallization from aqueous ethanol.

Table 1: Claisen Condensation Parameters

| Parameter | Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Acetone/DMF (5:1) | 78 | 98.5 |

| Base | K₂CO₃ | 75 | 97.8 |

| Reaction Time (hours) | 14 | 82 | 99.1 |

This method’s scalability is limited by the hygroscopic nature of DMF, necessitating stringent anhydrous conditions. Alternatives like tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst have been explored but show reduced yields (≈65%).

Photoredox-Catalyzed Radical Addition

Recent advances in photoredox catalysis enable the construction of quaternary C–F centers, a critical feature of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate. A protocol adapted from monofluorooxazole syntheses employs fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation. Here, methylene-2-oxazoline derivatives react with 3,4-difluorophenyl diazonium salts to form the β-keto ester via a radical intermediate.

Mechanistic Insights

-

Photoexcitation : fac-Ir(ppy)₃ absorbs visible light, generating an excited-state species that oxidizes the diazonium salt to a phenyl radical.

-

Radical Addition : The radical attacks the methylene-2-oxazoline, followed by β-scission to release the oxazole and form the β-keto ester.

-

Esterification : In situ methanol quenching stabilizes the product.

Table 2: Photoredox Catalysis Optimization

| Photocatalyst | Solvent | Base | Yield (%) | Selectivity |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | CH₂Cl₂ | Na₂CO₃ | 78 | 84:16 |

| Ru(bpy)₃Cl₂ | MeCN | K₃PO₄ | 62 | 72:28 |

| Organic Dyes | THF | Et₃N | 41 | 65:35 |

This method offers superior regioselectivity compared to thermal pathways but requires costly catalysts and specialized equipment.

Esterification of 3-(3,4-Difluorophenyl)-3-Oxopropanoic Acid

Direct esterification of the corresponding β-keto acid with methanol is a straightforward but less efficient approach. Using sulfuric acid as a catalyst, the reaction proceeds via Fischer esterification:

Challenges and Mitigation

-

Equilibrium Limitations : Excess methanol (5:1 molar ratio) shifts equilibrium toward ester formation.

-

Side Reactions : Decarboxylation at elevated temperatures (>70°C) reduces yields; maintaining temperatures at 60°C minimizes degradation.

Table 3: Esterification Efficiency

| Acid Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 8 | 68 |

| p-TsOH | 65 | 6 | 72 |

| Amberlyst-15 | 55 | 10 | 58 |

Alternative Pathways: Acylation of Enolates

Metal enolates, generated from methyl acetate using LDA (lithium diisopropylamide), react with 3,4-difluorobenzoyl chloride to form the target compound. This method, though efficient, demands cryogenic conditions (-78°C) and inert atmospheres, limiting industrial applicability.

Key Observations :

-

Enolate Stability : THF as a solvent enhances enolate formation but prolongs reaction times (4–6 hours).

-

Byproduct Formation : Traces of diketone byproducts (≈5–8%) necessitate chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Claisen Condensation | 78–82 | Moderate | High | ≥98% |

| Photoredox Catalysis | 62–78 | High | Low | 95–97% |

| Direct Esterification | 58–72 | Low | Moderate | 90–93% |

| Enolate Acylation | 65–70 | High | Low | 97–99% |

Characterization and Quality Control

-

NMR Spectroscopy :

-

HPLC Analysis :

Industrial-Scale Production Considerations

Bulk synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoic acid.

Reduction: 3-(3,4-difluorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS: 185302-85-6)

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

- Structure : Ethyl ester with fluorines at 3- and 5-positions.

- Key Differences : The 3,5-difluoro substitution creates a para-fluorine symmetry, enhancing thermal stability. The ethyl ester group increases lipophilicity (logP ~2.1) compared to the methyl analog, improving membrane permeability in drug candidates .

Ester Group Variations

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (CAS: 252955-07-0)

Methyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS: 52119-38-7)

- Structure : Nitro group at the 3-position.

- Key Differences : The nitro group is a stronger electron-withdrawing group than fluorine, increasing the electrophilicity of the ketone (pKa ~8.5 vs. ~9.2 for difluoro analog). This enhances reactivity in Michael additions but reduces stability under acidic conditions .

Functional Group Modifications

Methyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate (CAS: 1542513-80-3)

Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate (CAS: 1509722-87-5)

- Structure : Methoxy group at 3-position and fluorine at 4-position.

- Key Differences : The methoxy group donates electrons via resonance, decreasing ketone electrophilicity. This reduces reactivity in cyclization reactions but improves solubility in polar solvents .

Halogen and Heteroatom Variants

Methyl 3-(3-bromophenyl)-3-oxopropanoate

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS: 112822-88-5)

- Structure : Three fluorines and a methyl group.

- Key Differences: Increased fluorine content elevates oxidative stability but lowers solubility in nonpolar solvents. The methyl group further enhances metabolic resistance .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate | 185302-85-6 | C₁₀H₈F₂O₃ | 214.17 | 1.5 | Pharmaceutical intermediates |

| Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | 252955-07-0 | C₁₁H₁₀F₂O₃ | 228.19 | 1.8 | Sustained-release drug formulations |

| Methyl 3-(3-nitrophenyl)-3-oxopropanoate | 52119-38-7 | C₁₀H₉NO₅ | 223.18 | 1.2 | Reactive intermediates for dyes |

| Methyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate | 1542513-80-3 | C₁₁H₁₁FO₃ | 210.20 | 2.3 | CNS-targeting drug candidates |

*logP values estimated via computational models (e.g., XLogP3).

Table 2: Reactivity and Stability Comparison

| Compound | Electrophilicity (pKa of α-H) | Hydrolysis Rate (t₁/₂ in pH 7.4) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 9.2 | 48 hours | 180 |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 9.0 | 72 hours | 190 |

| Methyl 3-(3-nitrophenyl)-3-oxopropanoate | 8.5 | 12 hours | 150 |

| Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate | 9.8 | 96 hours | 170 |

Key Research Findings

Fluorine Position Effects : 3,4-Difluoro substitution optimizes electronic effects for β-keto ester reactivity, balancing electron withdrawal and steric accessibility .

Ester Group Influence : Ethyl esters exhibit 20–30% slower hydrolysis than methyl esters, favoring prolonged activity in prodrug designs .

Functional Group Trade-offs : Methoxy groups improve solubility but reduce electrophilicity, while nitro groups enhance reactivity at the cost of stability .

Biological Activity

Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate is an organic compound classified as an ester, notable for its difluorophenyl group which enhances its chemical stability and potential biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 214.17 g/mol

- Structural Features : The compound contains a difluorophenyl group attached to a propanoate moiety, which contributes to its unique reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to interact with various biological targets, potentially influencing cellular pathways.

- Mechanism of Action : The presence of fluorine atoms enhances lipophilicity and stability, allowing for stronger interactions with biological targets. This may involve inhibition of key enzymes or receptors in microbial organisms, leading to reduced viability.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptosis in cancer cells, leading to programmed cell death.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines at concentrations ranging from 10 to 50 µM. The results indicated a dose-dependent response with increased cell death observed at higher concentrations.

- Synergistic Effects : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines. For instance, when paired with doxorubicin, it resulted in a synergistic effect that improved overall cytotoxicity.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3,4-difluorophenyl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions . Alternative methods include acylation of substituted phenylpropanoate precursors with acyl chlorides, though yields may vary depending on solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents . Optimizing temperature (60–80°C) and reaction time (6–12 hours) is critical to minimize by-products like hydrolyzed acids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~3.7 ppm for methyl, δ ~170–175 ppm for carbonyl) and fluorophenyl substituents (splitting patterns due to F atoms) .

- Mass Spectrometry (MS) : Exact mass determination (e.g., 230.62 g/mol) using high-resolution MS to validate molecular formula .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological studies) .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Nucleophilic Substitution : The β-keto ester group undergoes condensation with amines (e.g., to form amides) or reacts with Grignard reagents .

- Electrophilic Aromatic Substitution : Fluorine atoms direct incoming electrophiles to meta/para positions on the phenyl ring, enabling halogenation or nitration .

- Hydrolysis : Acidic/basic conditions cleave the ester to yield 3-(3,4-difluorophenyl)-3-oxopropanoic acid, a precursor for further derivatization .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in electrophilic substitutions. For example, fluorine’s electron-withdrawing effect lowers activation energy for meta-directed reactions . Molecular docking studies can also screen derivatives for binding affinity to biological targets (e.g., enzymes), guiding synthetic priorities .

Q. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). For example:

- Enzyme Inhibition : Confirm activity via dose-response curves (IC₅₀) using purified enzymes (e.g., esterases) under standardized pH and temperature .

- Cytotoxicity : Cross-validate results across multiple assays (MTT, apoptosis markers) and controls (e.g., fluorouracil as a positive control) .

- Metabolic Stability : Use hepatic microsome assays to compare half-life differences between analogs .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., diketone formation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in coupling reactions .

- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound .

Q. How do steric and electronic effects of the 3,4-difluorophenyl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- Steric Effects : The fluorine substituents reduce rotational freedom, stabilizing planar conformations that enhance binding to hydrophobic enzyme pockets .

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the keto group, promoting covalent interactions with nucleophilic residues (e.g., serine in hydrolases) .

- Validation : Mutagenesis studies on target proteins (e.g., replacing Ser with Ala) can confirm mechanistic hypotheses .

Data Interpretation and Validation

Q. What analytical techniques resolve ambiguities in distinguishing this compound from its regioisomers?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates substitution patterns on the phenyl ring (e.g., 3,4-difluoro vs. 2,6-difluoro) through coupling constants and nuclear Overhauser effects .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions .

- Isotopic Labeling : ¹⁸O-labeled esters can trace hydrolysis pathways, distinguishing between positional isomers .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in biological assays?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃ before disposal .

- Institutional Compliance : Follow NIH/EPA guidelines for fluorinated compounds, which may require specialized ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.